molecular formula C19H18N2O2S3 B3528878 ethyl 5-phenyl-2-({[(2-thienylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate

ethyl 5-phenyl-2-({[(2-thienylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate

Cat. No. B3528878
M. Wt: 402.6 g/mol
InChI Key: SFQOQYLCVSINRD-UHFFFAOYSA-N
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Description

The compound “ethyl 5-phenyl-2-({[(2-thienylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate” is an organic compound containing multiple functional groups . It has an ester functional group (RCOOR’), where R and R’ represent different parts of the molecule . It also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and aromatic rings. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The ester group could undergo hydrolysis, transesterification, or other reactions common to esters . The thiophene rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Without more context, it’s hard to say what the mechanism of action of this compound might be. If it’s intended to be a drug, its mechanism would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. It could be studied for potential use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

ethyl 5-phenyl-2-(thiophen-2-ylmethylcarbamothioylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S3/c1-2-23-18(22)15-11-16(13-7-4-3-5-8-13)26-17(15)21-19(24)20-12-14-9-6-10-25-14/h3-11H,2,12H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQOQYLCVSINRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=S)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-phenyl-2-({[(2-thienylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate
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ethyl 5-phenyl-2-({[(2-thienylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate
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ethyl 5-phenyl-2-({[(2-thienylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate
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ethyl 5-phenyl-2-({[(2-thienylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate
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ethyl 5-phenyl-2-({[(2-thienylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate

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